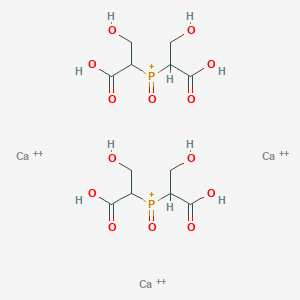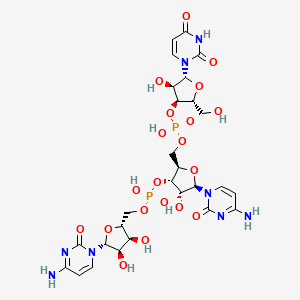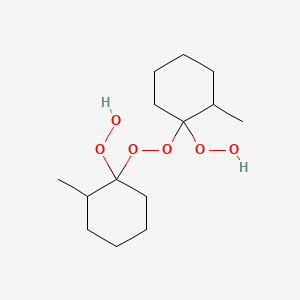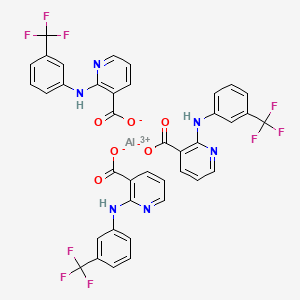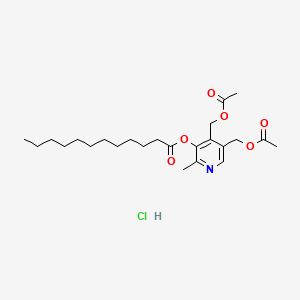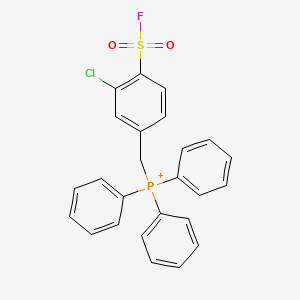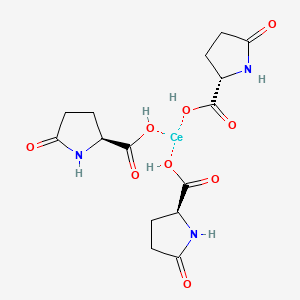
Propionic acid, ammonium copper salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, ammonium copper salt is a compound formed by the reaction of propionic acid with ammonium and copper ions. Propionic acid, also known as propanoic acid, is a naturally occurring carboxylic acid with the chemical formula C3H6O2. It is commonly used as a preservative in food and feed due to its antimicrobial properties. The ammonium copper salt of propionic acid combines the properties of propionic acid with the additional benefits of ammonium and copper ions, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of propionic acid, ammonium copper salt typically involves the neutralization of propionic acid with ammonium hydroxide and copper(II) hydroxide. The reaction can be represented as follows: [ \text{C3H6O2} + \text{NH4OH} + \text{Cu(OH)2} \rightarrow \text{(NH4)Cu(C3H5O2)2} + 2\text{H2O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization reactions in controlled environments. The process includes the careful addition of ammonium hydroxide and copper(II) hydroxide to propionic acid under specific temperature and pH conditions to ensure complete reaction and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Propionic acid, ammonium copper salt undergoes various chemical reactions, including:
Oxidation: Propionic acid can be oxidized to produce carbon dioxide and water.
Reduction: The copper ion in the compound can undergo reduction reactions.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reactions with other metal salts can lead to the substitution of the ammonium ion.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Copper metal (Cu) and water (H2O).
Substitution: Formation of new metal propionates.
Applications De Recherche Scientifique
Propionic acid, ammonium copper salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Used as a preservative in food and feed, as well as in the production of other chemicals.
Mécanisme D'action
The mechanism of action of propionic acid, ammonium copper salt involves the disruption of microbial cell membranes by propionic acid, leading to the inhibition of microbial growth. The copper ions further enhance the antimicrobial effect by interacting with microbial enzymes and proteins, disrupting their function. The ammonium ions contribute to the overall stability and solubility of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium propionate: Another salt of propionic acid, commonly used as a food preservative.
Sodium propionate: Similar to calcium propionate, used in food preservation.
Potassium propionate: Also used as a preservative in food and feed.
Uniqueness
Propionic acid, ammonium copper salt is unique due to the combined effects of propionic acid, ammonium ions, and copper ions. This combination provides enhanced antimicrobial properties compared to other propionate salts, making it particularly effective in applications requiring strong antimicrobial action.
Propriétés
Numéro CAS |
71745-82-9 |
|---|---|
Formule moléculaire |
C9H19CuNO6 |
Poids moléculaire |
300.80 g/mol |
Nom IUPAC |
azanium;copper;propanoate |
InChI |
InChI=1S/3C3H6O2.Cu.H3N/c3*1-2-3(4)5;;/h3*2H2,1H3,(H,4,5);;1H3/q;;;+2;/p-2 |
Clé InChI |
PWVCKWXFFHNILF-UHFFFAOYSA-L |
SMILES canonique |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[NH4+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


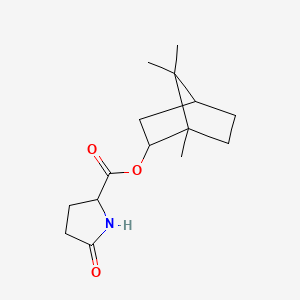
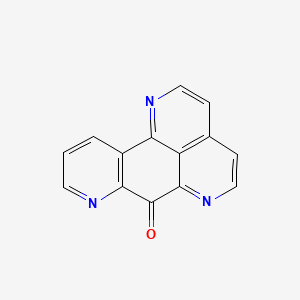
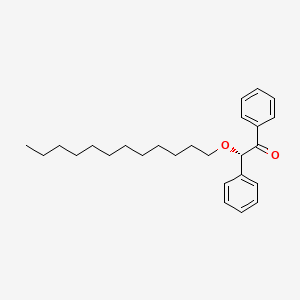
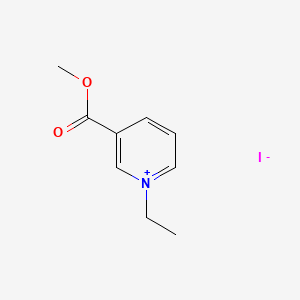
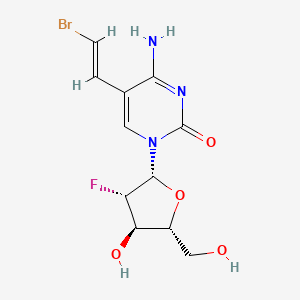
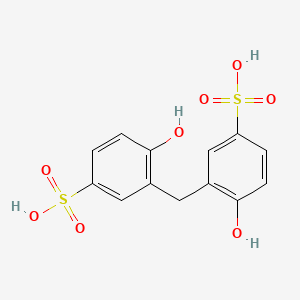
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
